![molecular formula C19H24N2O9 B13860059 3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid](/img/structure/B13860059.png)
3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxymelatonin beta-D-glucuronide is a significant metabolite of melatonin, a hormone primarily produced by the pineal gland. This compound is formed through the glucuronidation of 6-hydroxymelatonin, which is itself a major active metabolite of melatonin. 6-Hydroxymelatonin beta-D-glucuronide plays a crucial role in the metabolism and excretion of melatonin, contributing to its antioxidant and neuroprotective properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxymelatonin beta-D-glucuronide typically involves the enzymatic conversion of 6-hydroxymelatonin. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which facilitates the transfer of glucuronic acid to 6-hydroxymelatonin, forming the glucuronide conjugate .
Industrial Production Methods: Industrial production of 6-hydroxymelatonin beta-D-glucuronide is less common due to its specific biological origin. it can be produced in vitro using recombinant UGT enzymes and purified 6-hydroxymelatonin under controlled conditions. This method ensures high yield and purity of the compound .
化学反应分析
Types of Reactions: 6-Hydroxymelatonin beta-D-glucuronide primarily undergoes conjugation reactions, specifically glucuronidation. This reaction is essential for the compound’s solubility and excretion in urine .
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and UGT enzymes as catalysts. The reaction typically occurs at physiological pH and temperature, mimicking the conditions in the liver where this process naturally takes place .
Major Products Formed: The primary product of this reaction is 6-hydroxymelatonin beta-D-glucuronide itself. This compound is then excreted in the urine, representing a major pathway for melatonin metabolism and clearance from the body .
科学研究应用
6-Hydroxymelatonin beta-D-glucuronide has several important applications in scientific research:
作用机制
6-Hydroxymelatonin beta-D-glucuronide exerts its effects primarily through its role as a metabolite of melatonin. It binds to melatonin receptors MT1 and MT2, acting as a full agonist and mimicking the effects of melatonin. This binding regulates various physiological processes, including sleep-wake cycles, antioxidant defense, and neuroprotection . The compound’s glucuronidation enhances its solubility and facilitates its excretion, thereby regulating melatonin levels in the body .
相似化合物的比较
6-Hydroxymelatonin: The immediate precursor to 6-hydroxymelatonin beta-D-glucuronide, sharing similar antioxidant and neuroprotective properties.
N-Acetylserotonin: Another melatonin metabolite with neuroprotective effects, but differing in its metabolic pathway and receptor interactions.
5-Methoxytryptamine: A related compound with similar receptor binding properties but distinct metabolic and physiological roles.
Uniqueness: 6-Hydroxymelatonin beta-D-glucuronide is unique due to its specific role in melatonin metabolism and excretion. Its formation through glucuronidation distinguishes it from other melatonin metabolites, highlighting its importance in maintaining melatonin homeostasis and facilitating its clearance from the body .
属性
分子式 |
C19H24N2O9 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H24N2O9/c1-8(22)20-4-3-9-7-21-11-6-13(12(28-2)5-10(9)11)29-19-16(25)14(23)15(24)17(30-19)18(26)27/h5-7,14-17,19,21,23-25H,3-4H2,1-2H3,(H,20,22)(H,26,27)/t14-,15-,16+,17-,19+/m0/s1 |
InChI 键 |
BIRHYNBRXCOXLU-YUAHOQAQSA-N |
手性 SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
规范 SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


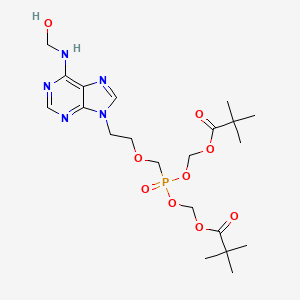
![{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13859981.png)

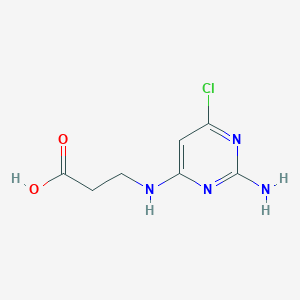
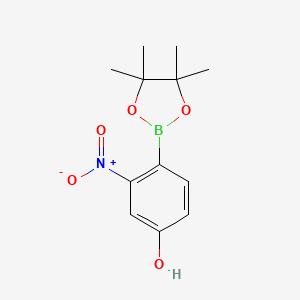

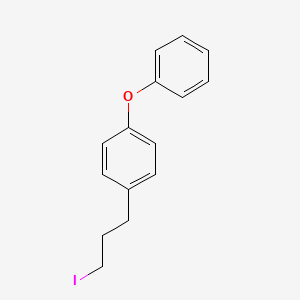
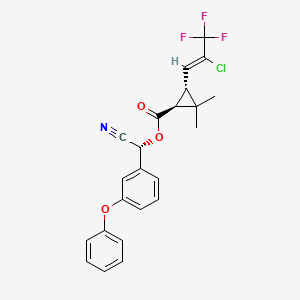
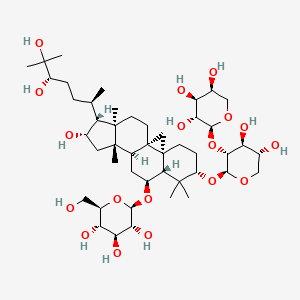

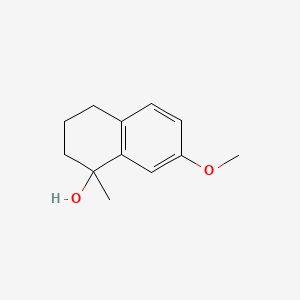
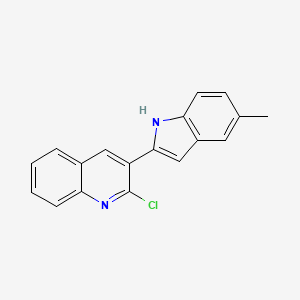
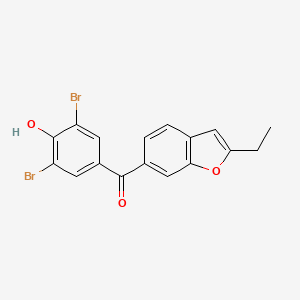
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B13860036.png)
